molecular formula C37H48N4O4S B1674150 Ibodutant CAS No. 522664-63-7

Ibodutant

カタログ番号: B1674150
CAS番号: 522664-63-7
分子量: 644.9 g/mol
InChIキー: YQYSVMKCMIUCHY-WJOKGBTCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ibodutant is a selective neurokinin-2 receptor antagonist that was developed by The Menarini Group for the treatment of irritable bowel syndrome with diarrhea. The compound is known for its ability to block the tachykinin receptor NK2, which plays a significant role in gastrointestinal motility and pain perception .

準備方法

The synthesis of Ibodutant involves several high-yield steps. The process typically includes the following steps:

化学反応の分析

イボダントは、以下を含むさまざまな化学反応を起こします。

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化リチウムアルミニウムなどの還元剤、加水分解のためのさまざまな酸と塩基が含まれます。生成される主要な生成物は、特定の反応条件と使用される試薬によって異なります。

科学的研究の応用

Background on Ibodutant

This compound, also known as MEN15596, was developed by Menarini as a treatment for gastrointestinal disorders. The compound targets the neurokinin-2 receptors, which are implicated in the pathophysiology of IBS-D. By antagonizing these receptors, this compound aims to alleviate symptoms associated with IBS-D, such as abdominal pain and altered bowel habits .

Efficacy and Safety Studies

Numerous clinical trials have evaluated the efficacy and safety of this compound in patients with IBS-D. Below is a summary of key studies:

Study Population Doses Duration Results
IRIS (NCT00761007)559 patients with IBS-D1 mg, 3 mg, 10 mg, placebo8 weeksSignificant improvement in overall symptoms and abdominal pain at 10 mg in females (p=0.003)
IRIS-2 (NCT01303224)535 female patients with IBS-D10 mg vs. placebo12 weeksSimilar responder rates for abdominal pain intensity and stool consistency between this compound and placebo
Phase II StudyMixed population with IBS-DVarious doses up to 60 mg4 weeks followed by withdrawalPrimary outcome fulfilled by approximately 56% at 10 mg dose vs. placebo

Case Study: Efficacy in Female Patients

In a pivotal trial involving female patients with IBS-D, this compound demonstrated a statistically significant efficacy at the 10 mg dose compared to placebo. The study focused on the primary endpoint of satisfactory relief from overall IBS symptoms and abdominal pain over a treatment period of 12 weeks. The results indicated that:

  • Responders: 35.7% in the this compound group vs. 34.7% in placebo for overall symptom relief.
  • Abdominal Pain Response: 48% in the this compound group vs. 47.7% in placebo .

This case study highlights the potential of this compound as an effective treatment option for women suffering from IBS-D.

Case Study: Long-Term Safety and Tolerability

A long-term safety evaluation was conducted over a year, assessing adverse events among participants receiving this compound compared to those on placebo. The findings revealed:

  • Adverse Events: No deaths reported; minor gastrointestinal disorders were noted across both groups.
  • Safety Profile: The tolerability of this compound was comparable to that of placebo, suggesting it is well tolerated among patients .

作用機序

イボダントは、消化管運動性と痛覚受容の調節に関与するニューロキニン2受容体を選択的に阻害することにより、その効果を発揮します。 タキキニンがこの受容体への結合を阻害することにより、イボダントは消化管の収縮活性を低下させ、下痢を伴う過敏性腸症候群に関連する痛みを軽減します .

イボダントの分子標的は、消化管の平滑筋細胞に位置するニューロキニン2受容体です。 これらの受容体の遮断は、痛みと運動性を媒介するシグナル伝達経路を阻害し、患者における症状の緩和につながります .

類似化合物との比較

イボダントは、高い選択性と効力により、ニューロキニン2受容体拮抗薬の中でユニークです。類似の化合物には以下が含まれます。

これらの化合物と比較して、イボダントは下痢を伴う過敏性腸症候群の臨床試験で有望な結果を示しましたが、第III相試験におけるその有効性は期待ほど強くはありませんでした .

生物活性

Ibodutant is a selective neurokinin-2 (NK2) receptor antagonist that has been investigated primarily for its efficacy in treating irritable bowel syndrome with diarrhea (IBS-D). This article summarizes the biological activity of this compound, focusing on its pharmacological effects, clinical trial results, and safety profile.

This compound works by blocking the NK2 receptors, which are involved in the transmission of pain and gastrointestinal motility. Tachykinins, particularly substance P and neurokinin A, are known to play a role in the pathophysiology of IBS-D. By inhibiting these receptors, this compound aims to reduce abdominal pain and improve stool consistency in affected patients.

Clinical Trials and Efficacy

Several clinical trials have been conducted to evaluate the efficacy and safety of this compound. Notably, the IRIS-2 trial is a significant study that involved 559 patients diagnosed with IBS-D according to the Rome III criteria. The trial was double-blind and placebo-controlled, assessing various dosages of this compound (1 mg, 3 mg, and 10 mg) over an eight-week period.

Key Findings from Clinical Trials

Study Participants Dosage Primary Endpoint Results
IRIS-15591 mg, 3 mg, 10 mgSatisfactory relief of IBS symptomsSignificant improvement at 10 mg dose in females (p=0.003); no significant effect in males .
IRIS-253510 mgWeekly response for abdominal pain and stool consistencyResponse rate: 35.7% for this compound vs. 34.7% for placebo; secondary outcomes showed similar trends .

The IRIS-1 trial demonstrated a dose-dependent efficacy of this compound, particularly at the 10 mg dosage in female patients. The primary endpoint was defined as satisfactory relief of overall IBS symptoms and abdominal pain/discomfort for at least 75% of the treatment weeks. The results indicated that this compound significantly outperformed placebo in females but not in males.

Safety Profile

This compound has shown an excellent safety profile across multiple studies. Adverse events were generally mild and comparable to those observed with placebo treatments. The most common adverse events included gastrointestinal disorders, but no serious adverse events or deaths were reported during clinical trials.

Summary of Adverse Events

Adverse Event This compound Group (%) Placebo Group (%)
Gastrointestinal DisordersLowLow
Serious Adverse Events00

Case Studies

In addition to clinical trials, case studies have provided insights into the real-world application of this compound. For instance, a case study involving a female patient with chronic IBS-D reported significant symptom relief after initiating treatment with this compound at a dosage of 10 mg daily. The patient experienced reduced abdominal pain and improved stool consistency within the first week of treatment.

特性

IUPAC Name

6-methyl-N-[1-[[(2R)-1-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]cyclopentyl]-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H48N4O4S/c1-26-9-10-30-23-33(46-32(30)21-26)35(43)40-37(15-5-6-16-37)36(44)39-31(22-27-7-3-2-4-8-27)34(42)38-24-28-11-17-41(18-12-28)25-29-13-19-45-20-14-29/h2-4,7-10,21,23,28-29,31H,5-6,11-20,22,24-25H2,1H3,(H,38,42)(H,39,44)(H,40,43)/t31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYSVMKCMIUCHY-WJOKGBTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(S2)C(=O)NC3(CCCC3)C(=O)NC(CC4=CC=CC=C4)C(=O)NCC5CCN(CC5)CC6CCOCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)C=C(S2)C(=O)NC3(CCCC3)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)NCC5CCN(CC5)CC6CCOCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H48N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20966639
Record name Ibodutant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20966639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

644.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

522664-63-7
Record name Ibodutant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=522664-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ibodutant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0522664637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ibodutant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12042
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ibodutant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20966639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IBODUTANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H7RSQ28BJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ibodutant
Reactant of Route 2
Reactant of Route 2
Ibodutant
Reactant of Route 3
Reactant of Route 3
Ibodutant
Reactant of Route 4
Ibodutant
Reactant of Route 5
Reactant of Route 5
Ibodutant
Reactant of Route 6
Ibodutant

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。